2-(Trifluoromethyl)acrylic acid

Catalog No.
S590719
CAS No.
381-98-6
M.F
C4H3F3O2
M. Wt
140.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)acrylic acid

CAS Number

381-98-6

Product Name

2-(Trifluoromethyl)acrylic acid

IUPAC Name

2-(trifluoromethyl)prop-2-enoic acid

Molecular Formula

C4H3F3O2

Molecular Weight

140.06 g/mol

InChI

InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9)

InChI Key

VLSRKCIBHNJFHA-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)C(F)(F)F

Synonyms

2-(trifluoromethyl)acrylic acid, TFMAA

Canonical SMILES

C=C(C(=O)O)C(F)(F)F

Functional Monomer for Molecular Imprinting:

TFMAA serves as a crucial component in the technique of molecular imprinting. This technique involves creating synthetic materials with specific recognition sites for target molecules. TFMAA, with its acidic functional group, allows for the creation of binding sites that selectively interact with specific target molecules. This property makes it valuable in various applications, including:

  • Sensor development: Imprinted polymers containing TFMAA can be used to develop highly selective and sensitive sensors for the detection of specific molecules, such as toxins or pollutants. Source: )
  • Drug delivery: Imprinted polymers based on TFMAA can be designed to deliver drugs specifically to targeted cells or tissues, improving drug efficacy and reducing side effects. Source:

Studies on its own properties:

Researchers are also investigating the intrinsic properties of TFMAA itself. These studies explore various aspects, including:

  • Acidity: Due to the presence of the carboxylic acid group, TFMAA exhibits strong acidic behavior. Studies have investigated its pKa (acid dissociation constant) and its impact on various chemical reactions. Source:
  • Reactivity: TFMAA possesses reactive functional groups, making it susceptible to various chemical reactions. Research explores its reactivity with different reagents to understand its potential for further applications.
Origin and Significance

TFMAA is not a naturally occurring compound. It is typically synthesized in laboratories for various research applications. Its significance lies in its unique functional groups: the carboxylic acid group (COOH) and the trifluoromethyl group (CF3). The presence of these groups makes TFMAA a versatile building block in organic synthesis and a functional monomer for specific applications [].

Citation:

  • 2-(Trifluoromethyl)acrylic acid 98 381-98-6 - Sigma-Aldrich:

Molecular Structure Analysis

Key Features

The structure of TFMAA consists of a central acrylic acid core (CH2=CH-COOH) with a trifluoromethyl group attached to the second carbon atom (C=C-CF3-COOH). The presence of the electron-withdrawing CF3 group affects the overall electronic properties of the molecule. The double bond (C=C) and the carboxylic acid group are functional groups that can participate in various chemical reactions [, ].

Notable Aspects

The CF3 group is highly electronegative due to the strong fluorine-carbon bonds. This pulls electron density away from the double bond and the carboxylic acid group, making them more reactive. Additionally, the steric hindrance caused by the bulky CF3 group can influence the reaction pathways involving TFMAA [].


Chemical Reactions Analysis

Synthesis

Several methods exist for synthesizing TFMAA. A common approach involves the Knoevenagel condensation reaction between trifluoroacetic acid (CF3COOH) and formaldehyde (HCHO) in the presence of a base catalyst.

Balanced Chemical Equation:

CF3COOH + HCHO + Base → CH2=C(CF3)-COOH + H2O

Other Reactions

Due to its reactive functional groups, TFMAA can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Polymerization: Can be used as a monomer for the synthesis of functional polymers.
Note

Specific reaction conditions and detailed mechanisms for these reactions might require further literature search based on your research interest.


Physical And Chemical Properties Analysis

Data:

  • Appearance: White to cream solid (crystals, powder, or fused solid) [, ].
  • Melting Point: 47.0-54.0 °C (may vary) [].
  • Boiling Point: Not readily available.
  • Solubility: Soluble in water [, ].
  • Stability: Stable under normal storage conditions [].

XLogP3

1.3

Melting Point

51.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-(Trifluoromethyl)acrylic acid

Dates

Modify: 2023-08-15

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